1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidinetrione derivative characterized by a benzylpiperidinyl substituent at the N1 position of the pyrimidine core. Pyrimidinetriones, also known as barbiturate analogs, are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and three ketone groups.
Properties
CAS No. |
647024-16-6 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-15(21)19(16(22)17-14)13-6-8-18(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20,22) |
InChI Key |
RBXKEQFXGFZTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)CC(=O)NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a pyrimidine derivative with a benzylpiperidine. One common method involves the reaction of 4-benzylpiperidine with pyrimidine-2,4,6-trione under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzyl-3-phenethylpyrimidine-2,4,6(1H,3H,5H)-trione (Compound 26)
1,3-Bis(4-phenylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 10)
- Structure : Contains two 4-phenylbutyl chains at N1 and N3.
- Activity : Demonstrated potent inhibition of protein aggregation with an EC50 of 0.68 μM , the highest potency in its class .
- Comparison : The extended alkyl chains in Compound 10 likely improve membrane permeability, whereas the benzylpiperidinyl group in the target compound may balance lipophilicity and solubility for CNS penetration .
Substituent Effects on Pharmacokinetics
5-(4-Methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 4b)
1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)-3-(3-chlorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Compound 51)
- Structure : Incorporates a bicyclic substituent at N1.
- Activity : Showed 97.2% enantiomeric excess and specificity for CaV1.3 calcium channels, highlighting the role of stereochemistry in target selectivity .
- Comparison : The benzylpiperidinyl group’s lack of stereochemical complexity in the target compound may simplify synthesis but reduce enantioselective binding .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects : Bulky substituents like benzylpiperidinyl or bicyclic groups enhance target specificity but may reduce solubility. Smaller groups (e.g., benzylidene) improve reactivity but increase metabolic instability .
Lipophilicity and CNS Activity : Alkyl chains (e.g., 4-phenylbutyl) enhance membrane permeability, while aromatic substituents (e.g., benzylpiperidinyl) may optimize blood-brain barrier penetration .
Stereochemical Sensitivity : Enantioselectivity in compounds like 51 underscores the need for precise stereochemical control in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
